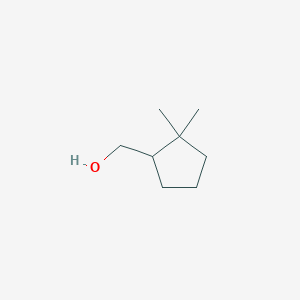

(2,2-Dimethylcyclopentyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(2,2-Dimethylcyclopentyl)methanol” is a chemical compound with the CAS Number: 325705-62-2 . It has a molecular weight of 128.21 . The compound is stored at room temperature and is in liquid form .

Molecular Structure Analysis

The IUPAC name for “(2,2-Dimethylcyclopentyl)methanol” is (2,2-dimethylcyclopentyl)methanol . The InChI code for the compound is 1S/C8H16O/c1-8(2)5-3-4-7(8)6-9/h7,9H,3-6H2,1-2H3 .

Physical And Chemical Properties Analysis

“(2,2-Dimethylcyclopentyl)methanol” is a liquid at room temperature . It has a molecular weight of 128.21 .

Applications De Recherche Scientifique

Electrochemical Synthesis Routes : A study by Cassone et al. (2017) suggests a novel electrochemical route for synthesizing dimethyl ether from liquid methanol, demonstrating the potential for efficient energy production in an environmentally friendly manner (Cassone et al., 2017).

Allylation of Carbonyl Compounds : Cokley et al. (1997) investigated the role of methanol in promoting the addition of allyltrimethylstannane to isobutyraldehyde, leading to the synthesis of homoallylic alcohol without the need for added catalysts (Cokley et al., 1997).

Conversion to Hydrocarbons : Chang et al. (1977) reported on the conversion of methanol and other O-compounds to hydrocarbons using shape-selective zeolites, emphasizing methanol's importance in the production of gasoline-range hydrocarbons (Chang et al., 1977).

Methanol Synthesis from Syngas : Peláez et al. (2017) explored the use of mechanical mixtures of methanol synthesis catalysts for the one-step formation of dimethyl-ether from syngas, highlighting the optimization of catalytic systems and operating conditions (Peláez et al., 2017).

Conversion Mechanisms on Zeolites : A study by Derouane et al. (1978) used nuclear magnetic resonance to investigate the conversions of methanol and ethanol to hydrocarbons on synthetic zeolites, proposing a mechanism involving carbenium ions (Derouane et al., 1978).

Carboxylation of Methanol : Aresta et al. (2006) studied the formation of dimethylcarbonate from methanol and CO2, revealing a different reaction mechanism compared to other catalytic systems (Aresta et al., 2006).

Methanol Synthesis Catalysts : Research by Singh et al. (2018) on CoGa catalysts for methanol synthesis from CO2 to methanol and dimethyl ether, emphasized the influence of the Co:Ga ratio on catalytic performance (Singh et al., 2018).

Continuous Synthesis of DMC : Bansode and Urakawa (2014) demonstrated the continuous conversion of methanol and CO2 to dimethyl carbonate over a CeO2 catalyst, highlighting efficient conversion and high selectivity under optimized conditions (Bansode & Urakawa, 2014).

Chemical Recycling of CO2 : Olah et al. (2009) reviewed the chemical recycling of CO2 to methanol and dimethyl ether, presenting it as a viable method for transforming CO2 from a greenhouse gas to a renewable carbon source (Olah et al., 2009).

Anodic Cyclization Reactions : Okimoto et al. (2014) explored the anodic cyclization of dimethyl 2-(5-aryl-5-oxopentyl)malonates, revealing a process involving a two-electron oxidation with iodide ions as electron carriers (Okimoto et al., 2014).

Safety and Hazards

The safety information for “(2,2-Dimethylcyclopentyl)methanol” includes several hazard statements: H227, H315, H319, H335 . The precautionary statements include: P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Propriétés

IUPAC Name |

(2,2-dimethylcyclopentyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)5-3-4-7(8)6-9/h7,9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVZMTBODRMFVQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1CO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,2-Dimethylcyclopentyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{6-[(2-Hydroxyethyl)(methyl)amino]naphthalen-2-yl}ethan-1-one](/img/structure/B2773778.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide](/img/structure/B2773784.png)

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2773788.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-chlorobenzamide](/img/structure/B2773789.png)

![2-[(2-chlorophenyl)methylsulfanyl]-3-(3,5-dimethylphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)

![4-(3-Chloro-2-methylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2773793.png)

![[2-(5-Methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2773798.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2773801.png)